molecular formula C11H8FNO2 B2628900 5-(3-Fluorophenyl)furan-2-carboxamide CAS No. 1268083-95-9

5-(3-Fluorophenyl)furan-2-carboxamide

Cat. No. B2628900
CAS RN: 1268083-95-9
M. Wt: 205.188
InChI Key: HVUMTDUVKSHFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)furan-2-carboxamide is a chemical compound with the molecular formula C11H8FNO2 . It has a molecular weight of 205.19 . The compound consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring is substituted at the 5-position with a 3-fluorophenyl group and at the 2-position with a carboxamide group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H2,13,14) . This indicates that the molecule consists of 11 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Antiviral Applications

  • Furan-carboxamide Derivatives as Influenza A Virus Inhibitors : Furan-carboxamide derivatives, including those similar to 5-(3-Fluorophenyl)furan-2-carboxamide, have been identified as potent inhibitors of lethal H5N1 influenza A viruses. The study by Yongshi et al. (2017) highlights the significant impact of the furan-carboxamide scaffold in anti-influenza activity.

Antimicrobial Activity

  • Anti-Bacterial Effects Against Drug-Resistant Bacteria : A study by Siddiqa et al. (2022) shows that derivatives of furan-2-carboxamide exhibit potent in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, and E. cloacae.

Bio-Imaging and Sensor Applications

  • Chemosensor for Detecting Ions in Live Cells : A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group, as described by Ravichandiran et al. (2020), is used for detecting Cd2+ and CN− ions in live cells and zebrafish.

Antimycobacterial Properties

  • Antimycobacterial Agents : Research by Mori et al. (2022) suggests that furan-2-carboxylic acid derivatives, closely related to this compound, show promise as antimycobacterial agents.

Catalysis and Organic Synthesis

  • Catalytic Applications in Organic Synthesis : A study by Larbi et al. (2012) demonstrates the use of furan-2-carboxamides in palladium-catalyzed direct arylation, which is crucial for organic synthesis.

Anticancer Research

  • Potential in Anticancer Research : According to Shi et al. (2020), derivatives of furan-2-carboxamide have shown potential anticancer effects in vitro, highlighting their possible application in cancer therapy.

Chemical Structure and Properties

  • Structural Analysis for Drug Design : The structural analysis of furan-2-carboxamide derivatives, as done by Li et al. (2008), provides valuable insights for the development of new pharmacological agents.

properties

IUPAC Name

5-(3-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUMTDUVKSHFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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